molecular formula C18H19N5O2 B11342841 3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B11342841
M. Wt: 337.4 g/mol
InChI Key: JBRMVVYCUHSTOG-UHFFFAOYSA-N
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Description

3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach, which involves the reaction of an azide with a nitrile under mild conditions. This reaction is often carried out in the presence of a copper catalyst.

    Coupling with Phenyl Group: The tetrazole derivative is then coupled with a phenyl group through a substitution reaction, often using a palladium catalyst.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with butoxybenzoic acid under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl and benzamide groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl or benzamide derivatives.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

3-butoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C18H19N5O2/c1-2-3-11-25-17-6-4-5-14(12-17)18(24)20-15-7-9-16(10-8-15)23-13-19-21-22-23/h4-10,12-13H,2-3,11H2,1H3,(H,20,24)

InChI Key

JBRMVVYCUHSTOG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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